Hcaix-IN-1

Carbonic Anhydrase Inhibition Enzyme Kinetics Tumor Hypoxia

Procure HCAIX-IN-1 to eliminate experimental variability in CA IX research. Its triazole-benzenesulfonamide scaffold delivers a Ki of 3.3 nM against hCA IX, 13.7-fold more potent than clinical-stage SLC-0111 (Ki=45.1 nM), with proven selectivity indices of 210.58 over hCA I and 38.36 over hCA II. With a LogP of 0.7, it ensures superior aqueous solubility for HTS and long-term cell culture, preventing precipitation artifacts common with lipophilic analogs. Do not compromise your hypoxia pathway studies with generic inhibitors that confound dose-response relationships and target engagement dynamics.

Molecular Formula C16H17N7O4S
Molecular Weight 403.4 g/mol
Cat. No. B12397586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHcaix-IN-1
Molecular FormulaC16H17N7O4S
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NC2=NN(C(=N2)N)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C16H17N7O4S/c1-27-12-6-2-10(3-7-12)19-16(24)21-15-20-14(17)23(22-15)11-4-8-13(9-5-11)28(18,25)26/h2-9H,1H3,(H2,18,25,26)(H4,17,19,20,21,22,24)
InChIKeyLSVDQIASEPSKLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hcaix-IN-1 (Compound 21e): A Triazole-Based Selective Carbonic Anhydrase IX/XII Inhibitor for Oncology Research


Hcaix-IN-1 (also designated HCAIX-IN-1, compound 21e) is a potent, triazole-based benzenesulfonamide inhibitor of human carbonic anhydrase (hCA) isoforms IX and XII. It is characterized by a distinct 1,2,4-triazole core bearing a 4-sulfamoylphenyl group and a 4-methoxyphenyl urea moiety [1]. This compound is primarily employed as a research tool for probing the roles of tumor-associated carbonic anhydrases in hypoxic tumor biology, pH regulation, and metastasis.

Why Broad-Spectrum Carbonic Anhydrase Inhibitors or Undefined Analogs Cannot Substitute for Hcaix-IN-1


Procurement of a generic 'carbonic anhydrase IX inhibitor' or an undefined analog in place of Hcaix-IN-1 introduces substantial risk of experimental inconsistency and misinterpretation. Hcaix-IN-1 is not merely a potent CA IX binder; its unique triazole scaffold confers a distinct selectivity profile against the widely expressed off-target isoforms hCA I and hCA II, with selectivity indices (SI) of 210.58 and 38.36 respectively [1]. In contrast, the clinical-stage comparator SLC-0111 (U-104) exhibits a Ki for hCA IX of 45.1 nM [2], over an order of magnitude higher than Hcaix-IN-1's 3.3 nM. Substitution with an alternative inhibitor lacking these precisely quantified binding and selectivity parameters would confound dose-response relationships, alter target engagement dynamics in cellular and in vivo models, and compromise the reproducibility of studies designed to dissect isoform-specific functions. Furthermore, physicochemical parameters such as LogP and tPSA differ significantly (e.g., Hcaix-IN-1 LogP 0.7 [3] vs. SLC-0111 LogP 1.1 [4]), directly impacting solubility, permeability, and formulation compatibility.

Quantitative Differentiation of Hcaix-IN-1: A Head-to-Head Evidence Guide Against Key Comparators


Superior hCA IX Inhibitory Potency: Hcaix-IN-1 Exhibits 13.7-Fold Higher Affinity than Clinical Candidate SLC-0111

Hcaix-IN-1 demonstrates a Ki of 3.3 nM against human carbonic anhydrase IX, which is markedly more potent than the clinical-stage CA IX inhibitor SLC-0111 (Ki = 45.1 nM) [REFS-1, REFS-2]. This represents a 13.7-fold improvement in binding affinity. Notably, Hcaix-IN-1 also shows superior selectivity for CA IX over the off-target cytosolic isoform hCA II (SI = 38.36) compared to the reference standard acetazolamide (AAZ), which has a Ki of 25.7 nM for hCA IX and only a 0.47-fold selectivity for hCA IX over hCA II (hCA II Ki = 12.1 nM) [3].

Carbonic Anhydrase Inhibition Enzyme Kinetics Tumor Hypoxia

Exceptional hCA IX Isoform Selectivity: 210-Fold Discrimination Over hCA I Ensures Targeted Engagement

Hcaix-IN-1 exhibits a selectivity index (SI) of 210.58 for hCA IX over hCA I (Ki hCA I = 694.9 nM / Ki hCA IX = 3.3 nM) and an SI of 38.36 for hCA IX over hCA II (Ki hCA II = 126.6 nM / Ki hCA IX = 3.3 nM) [1]. This level of discrimination is critical, as hCA I and II are ubiquitously expressed and their inhibition can lead to off-target effects. For comparison, the clinical candidate SLC-0111 displays a Ki of 5,080 nM for hCA I, yielding an SI of approximately 112.6 [2], while the more recent analog FC-531 shows an SI of approximately 1.56 (Ki hCA I = 9.7 nM / Ki hCA IX = 6.2 nM) [3], indicating significantly reduced selectivity. The high SI of Hcaix-IN-1 ensures that its effects in cellular and in vivo models are predominantly mediated through CA IX inhibition.

Isoform Selectivity Off-Target Activity Target Engagement

Optimized Physicochemical Profile: Lower LogP and Higher tPSA Than SLC-0111 Favor Aqueous Solubility

Hcaix-IN-1 possesses a calculated XLogP3-AA of 0.7 and a topological polar surface area (tPSA) of 176 Ų [1]. In comparison, the clinical-stage comparator SLC-0111 has an XLogP of 1.1 and a tPSA of 109.67 Ų [2]. The lower lipophilicity and larger polar surface area of Hcaix-IN-1 are consistent with improved aqueous solubility and reduced non-specific membrane binding, properties that facilitate reliable dissolution in assay media and minimize variability in cellular uptake.

Physicochemical Properties Drug-Likeness Solubility

Distinct Triazole Scaffold with Validated Binding Mode: 100 ns Molecular Dynamics Simulations Confirm Stable hCA IX Interaction

Hcaix-IN-1 (compound 21e) is a 1,2,4-triazole-based benzenesulfonamide, a scaffold distinct from the ureido-sulfonamide core of SLC-0111 and U-104. Molecular docking and 100 ns molecular dynamics simulations of Hcaix-IN-1 bound to hCA IX revealed stable interactions mediated by the sulfonamide group coordinating the catalytic zinc ion and the triazole ring forming key hydrophobic contacts within the active site [1]. This binding mode is unique to the triazole series and correlates with the observed high affinity and selectivity. In contrast, SLC-0111 and its analogs rely on a ureido linker for binding [2]. This scaffold distinction provides an orthogonal chemical probe for structure-activity relationship studies and reduces the likelihood of shared off-target liabilities.

Molecular Dynamics Binding Mode Structural Biology

Balanced hCA XII Co-Inhibition: A 3.0-Fold Preference for hCA IX Over hCA XII

Hcaix-IN-1 inhibits hCA XII with a Ki of 9.8 nM, representing a 3.0-fold selectivity for hCA IX over hCA XII [1]. This balanced dual inhibition profile may be advantageous in certain tumor contexts where both isoforms contribute to pH regulation and metastatic progression. For comparison, SLC-0111 exhibits a 10-fold preference for hCA XII (Ki = 4.5 nM) over hCA IX (Ki = 45.1 nM) [2], while FC-531 shows a 2.7-fold preference for hCA XII (Ki = 2.3 nM) over hCA IX (Ki = 6.2 nM) [3]. Hcaix-IN-1 is the only compound in this set with a clear preference for hCA IX.

Carbonic Anhydrase XII Tumor Microenvironment pH Regulation

Recommended Research Applications for Hcaix-IN-1 Based on Quantified Differentiation


Elucidating CA IX-Specific Signaling in Hypoxic Tumor Models with Minimal hCA I/II Interference

Hcaix-IN-1 is optimally deployed in cellular and in vivo assays where high selectivity for hCA IX over ubiquitously expressed hCA I (SI = 210.58) and hCA II (SI = 38.36) is paramount [1]. Its 13.7-fold higher potency for hCA IX compared to SLC-0111 allows for lower working concentrations, reducing non-specific cytotoxicity and enabling cleaner dissection of CA IX-dependent pathways such as pH regulation, migration, and invasion under hypoxic conditions. This makes it an ideal tool for studying CA IX biology in cell lines with endogenous expression (e.g., HT-29, MDA-MB-231) and in xenograft models where CA IX is induced by tumor hypoxia.

Structure-Activity Relationship (SAR) Studies Leveraging a Unique Triazole Scaffold

The 1,2,4-triazole core of Hcaix-IN-1 represents a chemically distinct scaffold from the widely used ureido-sulfonamide class (e.g., SLC-0111, U-104) [1]. Researchers engaged in medicinal chemistry optimization should procure Hcaix-IN-1 as a reference standard for developing novel triazole-based CA IX inhibitors. Its validated binding mode from 100 ns molecular dynamics simulations provides a structural basis for rational design, while its balanced hCA IX/hCA XII inhibition profile (3.0-fold preference for IX) [2] offers a starting point for tuning isoform selectivity through chemical modification.

Comparative Pharmacology Studies Requiring a CA IX-Preferring Inhibitor with Favorable Solubility

Hcaix-IN-1's physicochemical properties (LogP 0.7, tPSA 176 Ų) [1] predict superior aqueous solubility compared to more lipophilic analogs like SLC-0111 (LogP 1.1) [2]. This characteristic is particularly valuable in high-throughput screening (HTS) campaigns and long-term cell culture studies where compound precipitation or non-specific binding to plasticware can introduce variability. Furthermore, its unique preference for hCA IX over hCA XII (unlike SLC-0111 and FC-531) [3] makes it the compound of choice for studies aiming to discriminate between the functional contributions of these two tumor-associated isoforms.

In Vitro Enzyme Inhibition Assays as a High-Affinity Positive Control

Given its low nanomolar Ki for hCA IX (3.3 nM) and well-characterized inhibition constants across four hCA isoforms [1], Hcaix-IN-1 serves as an excellent positive control or reference inhibitor in enzymatic assays for carbonic anhydrase activity. Its potency is comparable to or exceeds that of established standards like acetazolamide (Ki = 25.7 nM for hCA IX) [2], ensuring robust assay windows and reliable benchmark data when screening new chemical entities or evaluating CA IX expression in tissue lysates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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